molecular formula C9H9F3O B1390703 2-Methyl-3-(trifluoromethyl)anisole CAS No. 1017778-02-7

2-Methyl-3-(trifluoromethyl)anisole

Cat. No. B1390703
M. Wt: 190.16 g/mol
InChI Key: BQCODZWYEJGCPT-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)anisole is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of 2-Methyl-3-(trifluoromethyl)anisole involves several steps. The method comprises dissolving 2-chloro-5-trifluoromethyl phenylamine, methyl propionylchloride and solid alkali into an organic solvent to carry out aminolysis reaction . This is followed by a series of reactions including methylation, catalytic hydrogenation reaction under an alkaline condition, and hydrolysis reaction .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)anisole is C9H9F3O . The molecular weight is 190.16 g/mol .


Chemical Reactions Analysis

2-Methyl-3-(trifluoromethyl)anisole may undergo various chemical reactions. For instance, it may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Physical And Chemical Properties Analysis

2-Methyl-3-(trifluoromethyl)anisole is a liquid at room temperature . It has a molecular weight of 190.16 g/mol .

Scientific Research Applications

Catalytic Reactions and Organometallic Chemistry

  • A study by Bonnington et al. (2012) explored the reactivity of anisole with electrophilic methylplatinum(II) complexes, finding that anisole reacts to give methane and anisyl complexes, shedding light on the C–H bond activation of anisole in organometallic chemistry (Bonnington et al., 2012).

Electron-Withdrawing Properties and Chemical Reactivity

  • Research by Castagnetti and Schlosser (2002) demonstrated that the trifluoromethoxy group, as present in 2-Methyl-3-(trifluoromethyl)anisole, is a superior electron-withdrawing group compared to methoxy and trifluoromethyl groups, influencing the basicity and reactivity of arylmetal compounds (Castagnetti & Schlosser, 2002).

Microwave Spectroscopy and Molecular Dynamics

  • Gou et al. (2014) studied the rotational spectra of the trifluoroanisole-water complex, noting how triple fluorination of the methyl group significantly alters the spectrum compared to anisole-water, providing insights into molecular dynamics and interactions in fluorinated anisoles (Gou et al., 2014).

Impact on Adsorption and Catalysis

  • Bonalumi et al. (2006) investigated the adsorption of various anisoles, including 3,5-bis-(trifluoromethyl)-anisole, on Pt(111), finding that trifluoromethylated anisoles show weaker adsorption than benzene, impacting their reactivity in catalytic processes (Bonalumi et al., 2006).

Torsional Potentials in Molecular Structures

  • Kieninger et al. (2004) conducted a theoretical study on the torsional potential around the aryl-O bond in various fluoroanisoles, providing insights into molecular conformations and structural properties of fluoroanisoles (Kieninger, Ventura, & Diercksen, 2004).

Thermal Decomposition and Pyrolysis

  • Scheer et al. (2010) examined the pyrolysis of anisole, revealing the formation of radical intermediates and pathways for thermal decomposition, crucial for understanding reactions involving anisoles in high-temperature environments (Scheer et al., 2010).

Environmental and Industrial Applications

  • Zhu et al. (2011) explored the catalytic conversion of anisole, a biomass lignin model, over a bifunctional Pt/HBeta catalyst, highlighting the potential applications of anisoles in biomass conversion and renewable energy production (Zhu, Lobban, Mallinson, & Resasco, 2011).

Fluorination in Drug Design

  • Xing et al. (2015) discussed the impact of fluorination, as seen in fluoroanisoles, on the physicochemical and pharmacokinetic properties of compounds, crucial for drug design and medicinal chemistry (Xing et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methoxy-2-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCODZWYEJGCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251269
Record name 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)anisole

CAS RN

1017778-02-7
Record name 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed 2-(chloromethyl)-1-methoxy-3-(trifluoromethyl)benzene (1.09 g, 4.85 mmol, 1.00 equiv), methanol (20 mL), Palladium carbon (1.50 g). The mixture was subjected to 2 atm of H2. The resulting solution was stirred overnight at 30° C. The reaction progress was monitored by GCMS. The solids were filtered out. The 30 mL H2O was added to the solution. The resulting solution was extracted with 3×50 mL of pentane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 0.74 g (80%) of 1-methoxy-2-methyl-3-(trifluoromethyl)benzene as light yellow oil. The residue could be used for the next step directly. Mass spectrum (GC, m/z): Calcd. for C9H9F3O, 190.2 (M). found 190.2.
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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